molecular formula C19H26N2OS B13379479 2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

Cat. No.: B13379479
M. Wt: 330.5 g/mol
InChI Key: MFJQLJFGIHKQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with sodium thiomethoxide to form the corresponding sulfide. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the final pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced under specific conditions.

    Substitution: The methyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The pyrimidinone core can also interact with various receptors or enzymes, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethylphenyl)-(4-methylsulfanyl-phenyl)-methanone
  • 2,3-dimethylphenyl methyl sulfide
  • 4-methoxy-phenyl-(2,4,6-trimethyl-phenyl)-methanone

Uniqueness

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both sulfanyl and pyrimidinone groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H26N2OS/c1-12(2)6-9-17-15(5)20-19(21-18(17)22)23-11-16-8-7-13(3)10-14(16)4/h7-8,10,12H,6,9,11H2,1-5H3,(H,20,21,22)

InChI Key

MFJQLJFGIHKQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC(=C(C(=O)N2)CCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.